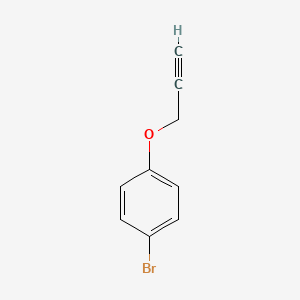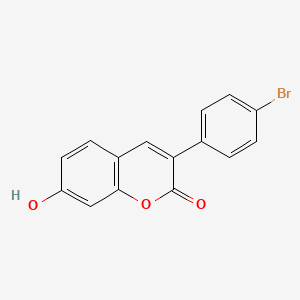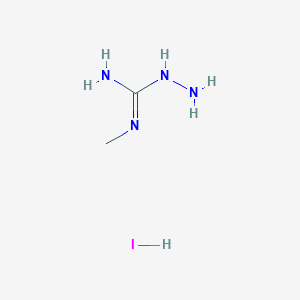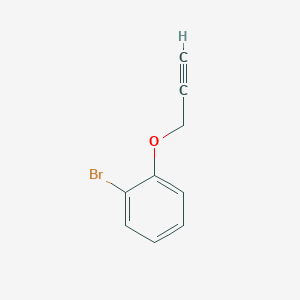
2-Bromophenyl propargyl ether
概要
説明
2-Bromophenyl propargyl ether is a compound that falls within the category of aryl propargyl ethers, which are characterized by the presence of a propargylic ether moiety attached to a brominated phenyl ring. These compounds are of interest due to their potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of aryl propargyl ethers can be achieved through various methods. One approach involves the use of palladium-mediated intramolecular cyclization of aryl propargyl ethers to yield 3-bromo-2H-chromene derivatives . Another method includes the radical cyclization of bromomethyldimethylsilyl propargyl ethers, which allows for the regio- and stereoselective preparation of variously substituted 2-trimethylsilylmethyl-2-propen-1-ol derivatives . These methods highlight the versatility of aryl propargyl ethers in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex, with the potential for various substituents and stereochemical configurations. For instance, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol serves as a synthon for both the (E)-β-formylvinyl anion and cation, depending on the substitution of the bromine group . This indicates the structural diversity and synthetic utility of such compounds.
Chemical Reactions Analysis
Chemical reactions involving 2-bromophenyl propargyl ethers can lead to a variety of products. For example, the o-bromo-p-methoxyphenyl ether group can be used as a protecting/radical translocating (PRT) group to generate radicals from a C–H bond β to the protected alcohol . Additionally, the free radical hydrobromination of propargyl bromide, a related compound, can result in rearrangement and the formation of dibromopropene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromophenyl propargyl ethers are influenced by the presence of bromine and ether functional groups. These compounds can exhibit significant reactivity due to the bromine atom, which can participate in various chemical transformations. For instance, the fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group demonstrates excellent thermal and oxidative stability, as well as low methanol permeability, making it a potential candidate for fuel cell applications . The presence of bromine also allows for further functionalization, as seen in the synthesis of phosphonated derivatives from bromo-bisphenol-based polymers .
科学的研究の応用
Synthesis and Protecting Group Applications
2-Bromophenyl propargyl ether, a derivative of propargyl ether, has been studied for its utility in various synthetic and protecting group applications.
Enhanced Diastereoselectivity in Mannosylation : Propargyl ethers like this compound are shown to enhance diastereoselectivity in beta-mannosylation reactions, particularly when combined with bulky silyl ethers or glycosidic bonds. The minimal steric bulk and moderately disarming nature of propargyl ether are key to this effect (Crich, Jayalath, & Hutton, 2006).
Formation of Functionalized Benzo[b]furans : Propargyl ethers, through reactions with aryl iodides under specific conditions, can lead to the formation of functionalized benzo[b]furans, which are valuable in organic synthesis (Lingam et al., 2008).
Use in Radical Cyclization : Propargyl ethers are involved in radical cyclization processes, allowing for the stereoselective synthesis of variously substituted compounds. Such cyclizations are important for creating complex organic molecules (Bogen, Journet, & Malacria, 1994).
Catalyst and Reagent Applications
Propargyl ethers also play a role as intermediates or reagents in catalytic processes.
Gold(I)-Catalyzed Synthesis of Furans : In the presence of certain gold(I) complexes, propargyl ethers can undergo a cascade reaction leading to the synthesis of highly substituted furans, which are significant in pharmaceutical and materials science (Suhre, Reif, & Kirsch, 2005).
Synthesis of Natural Products : Propargyl ethers are utilized in the synthesis of natural products like γ-lactone-class compounds. They serve as intermediates in elimination reactions that are crucial for the formation of these products (Yokoyama et al., 2007).
Material Science Applications
In the field of material science, propargyl ethers have been incorporated into the synthesis of novel materials.
- Synthesis of Polymeric Materials : Propargyl ethers are used in the synthesis of high-molecular-weight polymers with specific functional groups, which have applications in fields like fuel cell technology (Liu et al., 2006).
作用機序
Target of Action
Propargyl ethers, in general, are known to be involved in various organic synthesis reactions . They are often used as intermediates in the synthesis of more complex organic compounds .
Mode of Action
The mode of action of 2-Bromophenyl propargyl ether involves its interaction with other reactants in a chemical reaction. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl ether can undergo nucleophilic displacement, which is one of the sought-after methods in the current scenario . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
Biochemical Pathways
For instance, they can undergo a reaction pathway involving asymmetric decarboxylative propargylic alkylation . The propargyl group’s ability to undergo diverse reactions allows it to affect various biochemical pathways, leading to the synthesis of a wide range of compounds .
Result of Action
The result of the action of this compound is the formation of new organic compounds through various chemical reactions. For instance, it can participate in the catalytic propargylic substitution reaction, leading to the formation of diverse types of organic compounds . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can have a pronounced effect on the reaction yield . Additionally, safety data suggests that it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
When handling “2-Bromophenyl propargyl ether”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .
将来の方向性
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that “2-Bromophenyl propargyl ether” and other propargyl ethers have great potential for future research and applications.
特性
IUPAC Name |
1-bromo-2-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCILWDWEHZCFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450904 | |
| Record name | 2-bromophenyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38770-76-2 | |
| Record name | 2-bromophenyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)
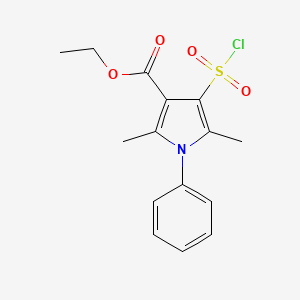
![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)
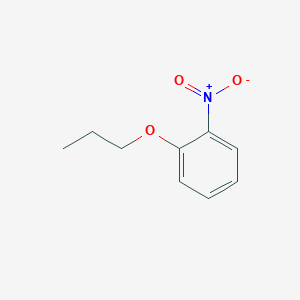
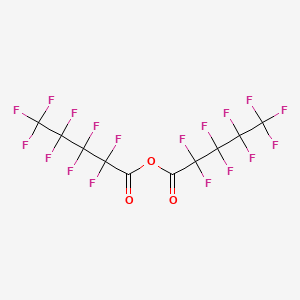
![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)
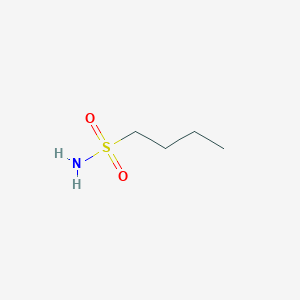
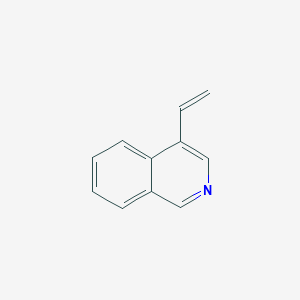

![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)
